molecular formula C17H9ClN2O4 B2968689 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one CAS No. 931352-13-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one

Cat. No. B2968689
CAS RN: 931352-13-5
M. Wt: 340.72
InChI Key: YNLLDKQVXWRKOH-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, an oxadiazole ring, and a chromen-2-one structure. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the coupling of the different components. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the chlorophenyl group could lead to interesting structural features .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the chlorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the oxadiazole ring might contribute to its chemical stability .

Scientific Research Applications

Structural and Interaction Analysis

  • The compound demonstrates interesting structural characteristics, such as the formation of two-dimensional sheets through weak hydrogen bonds and offset π–π stacking interactions, as observed in similar chromen-oxadiazole hybrids (Baral, Nayak, Pal, & Mohapatra, 2018).

Biological Activity

  • This class of compounds has shown potential in various biological activities:
    • Antibacterial and Antioxidant Properties : Some derivatives have demonstrated significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant activities (Al-ayed, 2011).
    • Antimicrobial Potential : Certain Schiff bases of coumarin-incorporated oxadiazole derivatives exhibited substantial in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).

Application in Drug Discovery

  • The oxadiazole derivatives, including chromen-oxadiazoles, have been explored in the discovery of apoptosis inducers and potential anticancer agents. This includes studies on their molecular targets and potential as drugs (Cai, Drewe, & Kasibhatla, 2006).

Structural Characterization

  • Detailed structural analysis, including X-ray characterization and Hirshfeld surface analysis, has been performed on similar compounds to understand the noncovalent interactions and the importance of C–H⋯O and π–π interactions (Madni et al., 2020).

Future Directions

Given the interesting structure of this compound and the known biological activities of similar compounds, future research could focus on exploring its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O4/c18-11-6-4-9(5-7-11)15-19-16(24-20-15)12-8-10-2-1-3-13(21)14(10)23-17(12)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLLDKQVXWRKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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